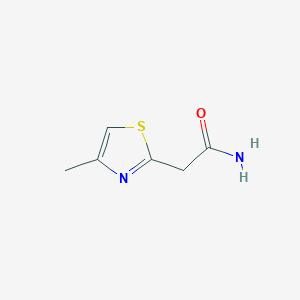

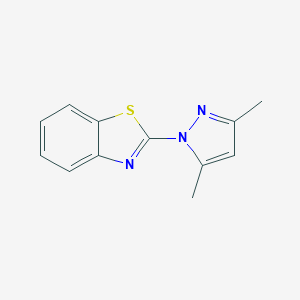

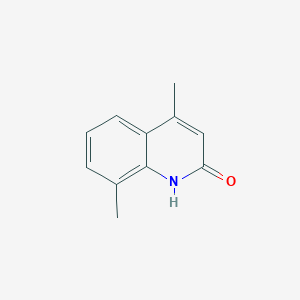

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Vue d'ensemble

Description

“2-(4-Methyl-1,3-thiazol-2-yl)acetamide” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are a basic scaffold found in many natural compounds and have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, and chromophores . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, on hydrolysis, certain thiazole compounds can be converted to corresponding phenoxy acid and finally coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish new compounds .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Pharmacology

Field

Pharmacology

Application Summary

In pharmacology, thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, are recognized for their broad spectrum of biological activities. They are integral in the synthesis of compounds with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Methods of Application

The application involves chemical synthesis techniques to incorporate the thiazole compound into various drug molecules. For instance, the C−H substitution reaction of thiazole by palladium/copper catalysis is a common method .

Results Summary

The outcomes include the development of drugs like sulfathiazole (antimicrobial) and ritonavir (antiretroviral), which have been effective in treating various conditions. Quantitative data from bioassays and clinical trials support their efficacy .

Agriculture

Field

Agriculture

Application Summary

Thiazole compounds are used in the synthesis of agrochemicals due to their antimicrobial properties, which are beneficial in protecting crops from pests and diseases .

Methods of Application

The compounds are synthesized and then formulated into pesticides and fungicides. They are applied to crops in controlled doses to prevent or treat infections.

Results Summary

Studies have shown that these compounds can significantly reduce crop losses due to infections, with statistical analyses demonstrating their effectiveness compared to traditional treatments .

Material Science

Field

Material Science

Application Summary

In material science, thiazole derivatives are utilized as photosensitizers and in the vulcanization of rubber, contributing to the development of new materials with enhanced properties .

Methods of Application

The thiazole compound is incorporated into materials during the manufacturing process, often involving heat and pressure to achieve the desired chemical bonding.

Results Summary

The resulting materials exhibit improved stability, durability, and performance. Quantitative measures include increased tensile strength and resistance to environmental factors .

Chemical Synthesis

Field

Chemical Synthesis

Application Summary

Thiazole derivatives play a crucial role in the synthesis of complex organic molecules, serving as building blocks for various synthetic pathways .

Methods of Application

Techniques such as diazo-coupling, Knoevenagel condensation, and multicomponent reactions are employed to synthesize new compounds using thiazole as a precursor .

.

Biochemistry

Field

Biochemistry

Application Summary

In biochemistry, thiazole derivatives are investigated for their role in biological systems, including their interaction with enzymes and receptors .

Methods of Application

Biochemical assays and molecular docking studies are conducted to understand the interaction of thiazole compounds with biological targets.

Results Summary

Findings include the identification of thiazole-based inhibitors for specific enzymes, with data showing inhibition constants and binding affinities .

Environmental Science

Field

Environmental Science

Application Summary

Thiazole derivatives are explored for their potential use in environmental remediation, particularly in the degradation of pollutants .

Methods of Application

The compounds are tested in various environmental conditions to assess their effectiveness in breaking down harmful substances.

Results Summary

Preliminary results indicate a reduction in pollutant levels, with ongoing research focusing on optimizing conditions for maximum efficacy .

This analysis provides a detailed overview of the diverse applications of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide across different scientific fields, highlighting its significance in research and industry. Quantitative data and statistical analyses from various studies underscore the compound’s versatility and potential for further development.

Anti-Tubercular Drug Development

Field

Medicinal Chemistry

Application Summary

Recent research has focused on the synthesis of benzothiazole-based compounds for anti-tubercular applications. These compounds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Methods of Application

Synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques are employed to create new benzothiazole derivatives .

Results Summary

The newly synthesized molecules exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs, with inhibitory concentrations being a key metric of their effectiveness .

Antimicrobial and Anticancer Agent Synthesis

Field

Bioorganic Chemistry

Application Summary

Thiazole derivatives are modified at different positions to generate new molecules with potent antimicrobial and anticancer activities. These modifications enhance the biological activity and specificity of the compounds .

Methods of Application

Chemical modification techniques are used to alter the thiazole core structure, resulting in new derivatives with desired properties .

Results Summary

The modified thiazole compounds show increased antitumor, antioxidant, and antimicrobial activities, with structure-activity relationships being analyzed to optimize their efficacy .

Industrial Applications

Field

Industrial Chemistry

Application Summary

Thiazole derivatives are utilized in the manufacture of various industrial products, including pharmaceuticals, pesticides, fungicides, and dyes .

Methods of Application

The compounds are synthesized and incorporated into products during the manufacturing process, adhering to industry-specific standards and regulations .

Results Summary

The use of thiazole derivatives in industrial applications contributes to the production of high-quality products with improved performance characteristics .

Neuroprotective and Antitumor Research

Field

Neurochemistry

Application Summary

Thiazole rings are investigated for their potential as neuroprotective and antitumor drug molecules. The focus is on developing compounds with lesser side effects .

Methods of Application

Research involves synthesizing thiazole-based compounds and testing their biological activity in vitro and in vivo .

Results Summary

Findings suggest that certain thiazole derivatives can act as effective antioxidant, analgesic, anti-inflammatory, and antitumor agents, with ongoing studies to minimize adverse effects .

These additional applications further illustrate the versatility of “2-(4-Methyl-1,3-thiazol-2-yl)acetamide” in scientific research and its potential to contribute to advancements in various fields.

Antimicrobial Activity

Field

Microbiology

Application Summary

Thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, have been studied for their antimicrobial properties. They are particularly effective against bacterial (Gram-positive and Gram-negative) and fungal species .

Methods of Application

The compounds are tested in vitro using methods like the turbidimetric method to assess their antimicrobial activity.

Results Summary

The synthesized compounds have shown promising results in inhibiting microbial growth, with the effectiveness quantified using various antimicrobial assays .

Anticancer Research

Field

Oncology

Application Summary

Research into thiazole derivatives has extended into anticancer activity, with studies focusing on human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) .

Methods of Application

Molecular modelling and biological assays, such as the Sulforhodamine B (SRB) assay, are used to evaluate the anticancer potential of these compounds.

Results Summary

Novel benzothiazole derivatives have been synthesized and tested, showing anticancer activity against various cancer cell lines. The molecular structures of the products are confirmed by NMR and mass spectral data .

Anti-Diabetic Agent Development

Field

Endocrinology

Application Summary

Thiazole-based bi-heterocyclic compounds have been synthesized for potential use as anti-diabetic agents .

Methods of Application

The synthesis involves stirring nucleophilic compounds with different acetamides electrophiles in DMF using LiH as a base and activator .

Results Summary

The targeted compounds have been synthesized and show promise as valuable anti-diabetic agents, with ongoing research to determine their efficacy and safety .

Orientations Futures

Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBLTBKNIPVVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351884 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-thiazol-2-yl)acetamide | |

CAS RN |

173739-73-6 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)